4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

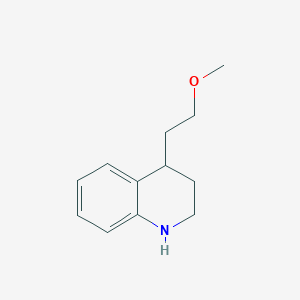

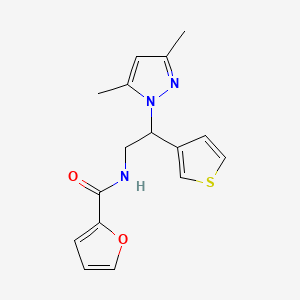

The molecular structure of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide consists of a quinazolin ring attached to a benzamide group.Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide are not available, similar compounds have been involved in reactions with ethanol and amines .科学的研究の応用

Antiviral Properties

A study by Selvam et al. (2007) involved the synthesis of novel quinazolin-4(3H)-ones, including derivatives related to 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, demonstrating antiviral activities against a variety of viruses such as influenza A and severe acute respiratory syndrome corona virus. This indicates the potential of these compounds in antiviral research (Selvam et al., 2007).

Anticancer Activity

Several studies have explored the anticancer potential of quinazolinone derivatives. For instance, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, demonstrating significant anticancer activities (Nowak et al., 2015). Additionally, Shao et al. (2014) investigated the antiproliferative activities of benzamide compounds, including those related to 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, against various human cancer cell lines, suggesting their role as anticancer agents (Shao et al., 2014).

Antibacterial and Antifungal Activities

Mohamed et al. (2010) synthesized novel quinazolinone derivatives that showed potent antibacterial and antifungal activities. This research indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed et al., 2010).

Water-Soluble Analogues for Antitumor Agents

Bavetsias et al. (2002) focused on creating water-soluble analogues of quinazolin-4-one-based antitumor agents, demonstrating the potential of these compounds in enhancing the solubility and efficacy of cancer drugs (Bavetsias et al., 2002).

Anticonvulsant Effects

Ossman and Barakat (1994) synthesized a series of 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives, demonstrating their significant anticonvulsant effects. This highlights their potential use in the treatment of seizure disorders (Ossman & Barakat, 1994).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 2-aminobenzamide with 2-cyano-3-(methylthio)acrylic acid followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-cyano-3-(methylthio)acrylic acid", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide and 2-cyano-3-(methylthio)acrylic acid in ethanol and add sodium acetate. Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash with ethanol and dry to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in sulfuric acid and heat at reflux for 4 hours to promote cyclization.", "Step 4: Cool the reaction mixture and add acetic anhydride. Heat at reflux for 2 hours to acetylate the amino group.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the acetylated product.", "Step 6: Dissolve the acetylated product in hydrogen peroxide and sulfuric acid. Heat at reflux for 2 hours to oxidize the sulfur to a sulfone.", "Step 7: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the final product, 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide." ] } | |

CAS番号 |

422273-90-3 |

分子式 |

C15H11N3O2S |

分子量 |

297.33 |

IUPAC名 |

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

InChI |

InChI=1S/C15H11N3O2S/c16-13(19)9-5-7-10(8-6-9)18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-8H,(H2,16,19)(H,17,21) |

InChIキー |

ZEFVKPZRCWZEAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)

![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)

![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)